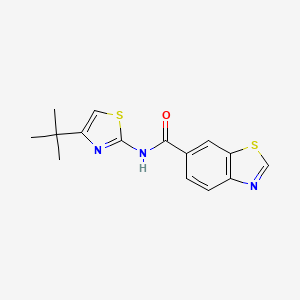

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 4-tert-butyl-substituted thiazole ring via a carboxamide bridge. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . Synthetically, this compound can be derived via multi-step protocols involving coupling reactions in solvents like pyridine or dimethylformamide (DMF), as evidenced by analogous syntheses of thiazole derivatives .

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-15(2,3)12-7-20-14(17-12)18-13(19)9-4-5-10-11(6-9)21-8-16-10/h4-8H,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLHBJUNIODJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The thiazole and benzothiazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Substituent Variations and Functional Group Comparisons

Key Observations:

Substituent Effects on Thiazole Ring: The target compound’s 4-tert-butyl group provides steric hindrance, which may reduce off-target interactions compared to smaller alkyl groups (e.g., methyl or isopropyl in compounds 16b–16h ).

Benzothiazole Modifications :

- Halogenation (e.g., fluoro and iodo in ’s compound) enhances electrophilicity and binding affinity to kinase active sites but may increase toxicity risks . The target compound lacks halogens, suggesting a different selectivity profile.

Inferred Pharmacological Profiles

While biological data for the target compound are unavailable, comparisons with ’s tyrosine kinase inhibitor suggest:

- Carboxamide vs. Sulfonamide : Carboxamides generally exhibit better blood-brain barrier penetration, making the target compound a candidate for central nervous system targets.

- tert-butyl vs. Halogens : The tert-butyl group may improve metabolic stability over halogenated analogs, albeit at the cost of reduced electrophilic interactions with kinase domains.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of thiazole derivatives and is characterized by a thiazole ring, a benzothiazole moiety, and a carboxamide functional group. The synthesis typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid under specific conditions to form the desired amide.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses significant antibacterial activity against several pathogenic bacteria. For instance, it has shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Specific mechanisms include the induction of apoptosis in human cancer cell lines, which is critical for its potential use in cancer therapy.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer proliferation.

- Receptor Modulation : It may interact with various receptors in cellular pathways, modulating their activity and leading to downstream effects such as apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF7) revealed that this compound induced apoptosis at concentrations as low as 25 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.